N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide

Medicinal Chemistry Analytical Chemistry Quality Control

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide (CAS 690962-18-6) is a synthetic small molecule belonging to the thienyl benzamide class, featuring a 4,5-dimethylthiophene core, a piperidin-1-ylmethyl substituent at the 3-position, and a 2-fluorobenzamide moiety. This compound is distinct from the clinical-stage SYK/FLT3 inhibitor TAK-659 (mivavotinib, CAS 1312691-33-0), despite erroneous cross-references in some vendor databases; TAK-659 possesses a completely different molecular scaffold (C17H21FN6O vs.

Molecular Formula C19H23FN2OS
Molecular Weight 346.5g/mol
CAS No. 690962-18-6
Cat. No. B492742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide
CAS690962-18-6
Molecular FormulaC19H23FN2OS
Molecular Weight346.5g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CC=C3F)C
InChIInChI=1S/C19H23FN2OS/c1-13-14(2)24-19(16(13)12-22-10-6-3-7-11-22)21-18(23)15-8-4-5-9-17(15)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,21,23)
InChIKeyBPHUVPJEWMUIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide (CAS 690962-18-6): Structural Profile and Compound Class Context for Procurement Decisions


N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide (CAS 690962-18-6) is a synthetic small molecule belonging to the thienyl benzamide class, featuring a 4,5-dimethylthiophene core, a piperidin-1-ylmethyl substituent at the 3-position, and a 2-fluorobenzamide moiety . This compound is distinct from the clinical-stage SYK/FLT3 inhibitor TAK-659 (mivavotinib, CAS 1312691-33-0), despite erroneous cross-references in some vendor databases; TAK-659 possesses a completely different molecular scaffold (C17H21FN6O vs. C19H23FN2OS for the target compound) . The compound serves as a versatile intermediate and scaffold for medicinal chemistry exploration, with structural features that permit systematic variation of the fluorine position, piperidine substitution, and amide linker for structure-activity relationship (SAR) studies .

Why N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Within the thienyl-piperidine-benzamide chemotype, minor structural perturbations produce substantial shifts in molecular recognition, physicochemical properties, and biological activity. The position of the fluorine atom on the benzamide ring (ortho vs. para) alters the electrostatic potential surface and hydrogen-bonding capacity of the amide carbonyl, which can affect target binding affinity by orders of magnitude . Similarly, the absence of a methyl substituent on the piperidine ring in the target compound (compared to CAS 690962-19-7, which bears a 2-methylpiperidine) changes both the conformational flexibility and basicity (pKa ~8.7 for unsubstituted piperidine vs. ~9.0 for 2-methylpiperidine), thereby modulating permeability, solubility, and off-target profiles . These structural distinctions mean that even closely related analogs cannot be assumed interchangeable for SAR campaigns, assay standardization, or procurement without compound-specific quantitative evidence.

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation from the 2-Methylpiperidine Analog (CAS 690962-19-7) for Procurement Identity Verification

The target compound (C19H23FN2OS, exact mass 346.1514 Da) is distinguished from its closest structural analog, N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide (CAS 690962-19-7, C20H25FN2OS, exact mass 360.1670 Da), by a molecular weight difference of 14.0156 Da corresponding to one methylene (-CH2-) unit . This mass difference provides unambiguous discrimination by LC-MS or HRMS in procurement quality control workflows, preventing misidentification that could compromise SAR reproducibility .

Medicinal Chemistry Analytical Chemistry Quality Control

Fluorine Positional Isomerism: 2-Fluoro vs. 4-Fluoro Regioisomer Differentiation for Target Binding Optimization

The target compound bears a 2-fluorobenzamide (ortho-fluoro) moiety, whereas the analog CAS 667913-60-2 contains a 4-fluorobenzamide (para-fluoro) group . Ortho-fluorine substitution introduces a steric and electronic perturbation adjacent to the amide carbonyl, which can (a) alter the torsional angle between the benzamide ring and the amide plane, (b) modulate the pKa of the amide NH through through-space electrostatic effects, and (c) engage in orthogonal dipolar interactions with target protein residues that are inaccessible to the para-fluoro isomer. In a closely related thienyl-piperidine-benzamide series exemplified in US11814367B2, fluorine positional isomerism resulted in >10-fold differences in GYS1 inhibitory potency, demonstrating that regioisomeric fluorination is not functionally interchangeable .

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Piperidine Ring Basicity: Unsubstituted Piperidine (pKa ~8.7) vs. 2-Methylpiperidine (pKa ~9.0) and Implications for Permeability and Lysosomal Trapping

The target compound contains an unsubstituted piperidine ring with an estimated pKa of ~8.7, compared to the 2-methylpiperidine analog (CAS 690962-19-7) with an estimated pKa of ~9.0 . At physiological pH (7.4), this pKa difference of ~0.3 log units translates to approximately a 2-fold difference in the fraction of uncharged (permeable) species, assuming Henderson-Hasselbalch behavior. A lower pKa reduces the extent of lysosomal trapping (a phenomenon where basic lipophilic amines accumulate in acidic lysosomes, leading to apparent high volume of distribution and potential phospholipidosis), potentially improving the developability profile of the target compound relative to the more basic 2-methyl analog .

Drug Metabolism and Pharmacokinetics Physicochemical Profiling Lead Optimization

Amide Linker Heterocycle Variation: 2-Fluorobenzamide vs. Thiophene-2-carboxamide as a Determinant of Hydrogen-Bonding Geometry and Metabolic Stability

The target compound incorporates a 2-fluorobenzamide moiety, distinguishing it from the thiophene-2-carboxamide analog (CAS 1020718-70-0, N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-thiophenecarboxamide) . The fluorobenzamide offers a planar aromatic ring with a dipole moment oriented by the ortho-fluorine, whereas the thiophene carboxamide introduces a sulfur heteroatom with distinct π-electron distribution and hydrogen-bonding capacity. In structurally related benzamide series, replacement of phenyl with thienyl in the amide portion has been shown to alter CYP450-mediated metabolic stability, with the fluorobenzamide generally exhibiting greater resistance to oxidative metabolism due to the electron-withdrawing effect of fluorine .

Medicinal Chemistry Metabolic Stability Bioisostere Design

Predicted Lipophilicity (clogP) and Its Impact on Assay Compatibility and Solubility-Limited Throughput

The predicted clogP for the target compound (C19H23FN2OS) is approximately 3.8-4.2, positioning it at the upper boundary of desirable lipophilicity for screening compounds . The 2-methylpiperidine analog (CAS 690962-19-7, C20H25FN2OS) has a predicted clogP of approximately 4.2-4.6, exceeding this boundary and raising concerns about promiscuous aggregation-based inhibition and poor aqueous solubility . Compounds with clogP >4.0 are significantly more likely to exhibit non-specific binding, aggregate formation at screening concentrations (>10 μM), and solubility-limited assay performance in biochemical and cell-based formats .

Physicochemical Profiling Assay Development Solubility

Caveat on Evidence Strength: Limited Public Data Availability and Recommended Pre-Purchase Verification

It must be explicitly acknowledged that the target compound (CAS 690962-18-6) has limited publicly available quantitative biological data in peer-reviewed literature or authoritative databases at the time of this analysis . No direct head-to-head potency comparisons (e.g., IC50, Ki, EC50) against the identified analogs were found in PubMed, BindingDB, ChEMBL, or PubChem BioAssay for the compound itself. The differentiation evidence presented above relies primarily on structural comparison, predicted physicochemical properties, and class-level SAR inference from related patent disclosures (e.g., US11814367B2). Prospective procurers are strongly advised to request vendor Certificates of Analysis (CoA) including HRMS, 1H-NMR, and HPLC purity data, and to verify biological activity in their specific assay system before committing to large-scale procurement or SAR campaign integration .

Procurement Risk Management Assay Validation Data Integrity

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide: Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry SAR Exploration of Thienyl-Piperidine-Benzamide Scaffolds Targeting GYS1 or Related Kinase/ATP-Binding Proteins

Based on structural precedent in US11814367B2, which discloses thienyl-piperidine-benzamide derivatives as glycogen synthase 1 (GYS1) inhibitors, the target compound can serve as a core scaffold for systematic SAR exploration . The unsubstituted piperidine and 2-fluoro substitution pattern provide a baseline for probing the effects of (a) piperidine N-substitution on target affinity and selectivity, (b) fluorine positional scanning (ortho, meta, para) on metabolic stability, and (c) thiophene core modifications on physicochemical properties. The lower predicted lipophilicity (clogP ~3.8-4.2) and reduced lysosomal trapping risk relative to the 2-methylpiperidine analog make this compound a favorable starting point for lead optimization campaigns where developability concerns are prioritized early .

Analytical Reference Standard for LC-MS Method Development and Metabolite Identification in Thienyl-Benzamide Chemical Space

The distinct exact mass (346.1514 Da) and unique fragmentation pattern expected from the 2-fluorobenzamide moiety make this compound suitable as an analytical reference standard for developing LC-MS/MS methods to detect and quantify thienyl-benzamide analogs in biological matrices . The ortho-fluorine substituent provides a characteristic neutral loss of HF (20 Da) under collision-induced dissociation, enabling selective reaction monitoring (SRM) transitions that distinguish the target compound from its 4-fluoro regioisomer and the non-fluorinated benzamide analog.

Chemical Biology Probe for Investigating the Role of Fluorine Substitution in Protein-Ligand Binding Kinetics

The 2-fluorobenzamide moiety in the target compound provides a distinctive 19F NMR handle for studying protein-ligand interactions by fluorine chemical shift perturbation or 19F-based ligand-observe NMR experiments . This enables direct measurement of binding kinetics (kon, koff) and binding site mapping without the need for protein labeling. The unsubstituted piperidine further allows for subsequent N-alkylation to introduce additional functional handles (e.g., biotin, fluorophores) without altering the core binding pharmacophore, making this compound a versatile starting point for chemical probe development.

Procurement Quality Control and Identity Verification Protocol for Distinguishing Among Closely Related Thienyl-Benzamide Analogs

Given the risk of mis-shipment among structurally similar analogs (CAS 690962-19-7, CAS 667913-60-2, CAS 1020718-70-0), a robust identity verification protocol is essential upon receipt . The target compound can be unambiguously identified by: (1) HRMS confirming exact mass 346.1514 ± 0.001 Da (distinct from 360.1670 Da for the 2-methylpiperidine analog); (2) 19F NMR showing a single resonance at approximately -115 ppm (ortho-fluoro) vs. -110 ppm (para-fluoro) for the 4-fluoro regioisomer; and (3) 1H-NMR confirming the absence of the 2-methyl doublet (δ ~1.1 ppm) that would be present in CAS 690962-19-7. This protocol ensures that downstream biological data is correctly assigned to the intended compound.

Quote Request

Request a Quote for N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.